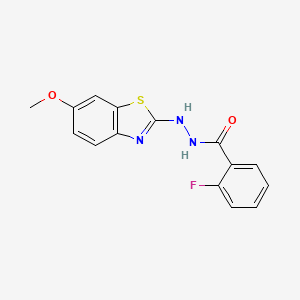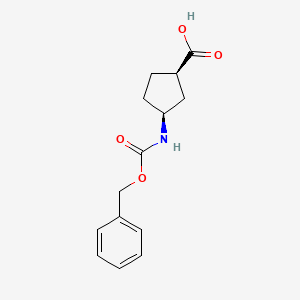
6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C15H9FN2O2 . It is a derivative of quinoline-4-carboxylic acid, which has been used in the coupling reaction with diamine linker .
Synthesis Analysis
The synthesis of quinoline derivatives, including “6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid”, has been a subject of interest in the field of organic chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid” is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C15H9FN2O2/c16-9-4-5-12-10 (7-9)11 (15 (19)20)8-14 (18-12)13-3-1-2-6-17-13/h1-8H, (H,19,20) .
Chemical Reactions Analysis
Quinoline derivatives, including “6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid”, have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on the spectro-analytical data .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid” include a molecular weight of 268.25 . More detailed properties such as melting point, boiling point, and density can be found in specialized chemical databases .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
Antimicrobial Properties: Research has explored the antimicrobial potential of 6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid and its derivatives. Notably, compounds 1a and 1b exhibited good antimicrobial activity . Further investigations into its mechanism of action and potential applications in treating bacterial or fungal infections are warranted.
Chemical Biology
Dihydroorotate Dehydrogenase Inhibition: Analogues of 6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid, such as brequinar sodium, have been used to inhibit dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme involved in the de novo biosynthesis of pyrimidines. Understanding the interaction of this compound with DHODH can inform drug design for cancer and autoimmune diseases .
Organic Synthesis
Versatile Building Block: The quinoline ring system in 6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid makes it a valuable building block for organic synthesis. Researchers have utilized its reactivity for constructing more complex molecules, including heterocyclic compounds and pharmaceutical intermediates .
Material Science
Fluorescent Probes: Fluorinated quinoline derivatives, like 6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid, have been investigated as fluorescent probes. Their unique photophysical properties make them useful for imaging biological systems, studying protein-ligand interactions, and detecting specific cellular components .
Computational Chemistry
Quantum Chemical Studies: Researchers have employed computational methods to study the electronic structure, stability, and reactivity of 6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid. These studies provide insights into its behavior in different environments and guide further experimental investigations .
Agrochemicals
Pesticide Development: While not extensively explored, the quinoline scaffold in this compound could serve as a starting point for designing novel pesticides. Investigations into its herbicidal or insecticidal properties may yield valuable insights for agricultural applications.
Zukünftige Richtungen
The future directions in the research of “6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid” and its derivatives could involve further exploration of their biological and pharmaceutical activities . This could lead to the development of new therapeutic agents with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
6-fluoro-2-pyridin-2-ylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O2/c16-9-4-5-12-10(7-9)11(15(19)20)8-14(18-12)13-3-1-2-6-17-13/h1-8H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZYDBUGWRSEGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate](/img/structure/B2390852.png)

![N~1~-(3,4-difluorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2390856.png)

![N-[[(1S,2R)-2-Hydroxycyclohexyl]methyl]-N-(5,6,7,8-tetrahydroisoquinolin-1-ylmethyl)prop-2-enamide](/img/structure/B2390859.png)
![4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2390860.png)
![4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2390862.png)
![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2390864.png)


![3,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2390868.png)

![3-methoxy-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B2390870.png)
